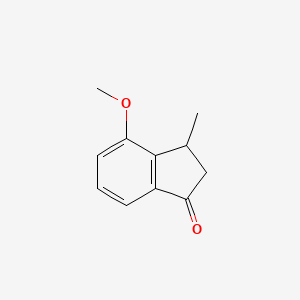

4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one

Description

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-methoxy-3-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(12)8-4-3-5-10(13-2)11(7)8/h3-5,7H,6H2,1-2H3 |

InChI Key |

BZIKBDSAYGQLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as chromium trioxide in acetic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of dihydro-1-indanone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted indenone derivatives.

Scientific Research Applications

4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications, including:

Chemistry: Used as a starting material in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological activity of indenone derivatives is highly dependent on substituent patterns. Key structural analogs include:

Table 1: Structural Analogs and Their Substitutions

Key Observations:

- Methoxy vs. Hydroxy Groups : Methoxy groups (electron-donating) enhance lipophilicity and metabolic stability compared to hydroxy groups (acidic, hydrogen-bonding) .

- Substituent Position : Activity varies with substitution sites. For example, 5,6-dimethoxy in donepezil is critical for AChE binding, while 3-hydroxy in allelopathic analogs enhances phytotoxicity .

- Bridged Moieties : Benzylidene (e.g., FCY-302, DDI) or piperidinyl groups (e.g., AMG8562) improve target engagement in cancer and neurological therapies .

Biological Activity

4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indanone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a methyl group attached to the indanone scaffold, which is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of indanone, including this compound, exhibit various biological activities such as anti-inflammatory, antibacterial, and anticancer properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of indanone derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Induction of apoptosis in cancer cells via mitochondrial pathways.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 4-Methoxy Derivative | 15 | Breast Cancer (MCF7) |

| Indanone Analog | 10 | Lung Cancer (A549) |

2. Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Enzyme Inhibition : It has been found to inhibit key enzymes involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.